N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide typically involves the condensation of 1,2-phenylenediamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzimidazole ring structure allows it to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial and antiviral properties.
4-Fluorobenzamide: Studied for its potential use in drug development.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide is unique due to the presence of both the benzimidazole and fluorobenzamide moieties. This combination enhances its biological activity and makes it a promising candidate for further research and development .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural combination of a benzimidazole moiety and a fluorobenzamide group. This structure is significant as benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Compound | Structural Features | Biological Activity |
---|---|---|
Benzimidazole | Parent structure; wide range of activities | Antimicrobial, anticancer |
2-Phenylbenzimidazole | Contains phenyl group; known for antimicrobial properties | Antimicrobial |
4-Fluorobenzamide | Fluorinated derivative; studied for drug development | Potential anti-inflammatory |
The combination of these moieties enhances the biological activity profile of this compound, making it a promising candidate for further research and development in drug design.
The anticancer properties of this compound are primarily attributed to its ability to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to interact with specific molecular targets involved in cancer progression, thereby exerting its therapeutic effects.
Research Findings
Recent studies have focused on the biological activities of this compound, revealing significant findings:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it induced apoptosis in K562 leukemia cells through caspase activation and modulation of apoptotic gene expression (BAX, BIM, BAD) .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. In one study, derivatives similar to this compound showed moderate inhibitory activity against resistant strains of bacteria such as Enterococcus faecalis .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key proteins involved in cancer signaling pathways. These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Case Study 1: Anticancer Efficacy
A recent study explored the effects of this compound on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results indicated that the compound triggered significant cytotoxicity and apoptosis in both cell lines, highlighting its potential as a treatment for resistant leukemia forms .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against various bacterial strains. The study found that certain derivatives exhibited moderate activity against E. faecalis, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTIUBNZPTVVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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